molecular formula C18H15NO5 B14041948 Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate

Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B14041948
M. Wt: 325.3 g/mol
InChI Key: OTPCUBYEDZTOCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves the reaction of 1,4-dihydroxyisoquinoline with phenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and an appropriate solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone forms, and various substituted isoquinoline derivatives .

Scientific Research Applications

Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its dual hydroxy groups at the 1 and 4 positions, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

ethyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C18H15NO5/c1-2-23-18(22)15-16(20)13-9-8-12(10-14(13)17(21)19-15)24-11-6-4-3-5-7-11/h3-10,20H,2H2,1H3,(H,19,21)

InChI Key

OTPCUBYEDZTOCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O

Origin of Product

United States

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